2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 2175978-47-7
VCID: VC4158482
InChI: InChI=1S/C7H10N2O2S/c1-5-8-9-7(12-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3
SMILES: CC1=NN=C(S1)OC2CCOC2
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole

CAS No.: 2175978-47-7

Cat. No.: VC4158482

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23

* For research use only. Not for human or veterinary use.

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole - 2175978-47-7

Specification

CAS No. 2175978-47-7
Molecular Formula C7H10N2O2S
Molecular Weight 186.23
IUPAC Name 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole
Standard InChI InChI=1S/C7H10N2O2S/c1-5-8-9-7(12-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3
Standard InChI Key OUSIPXNMHNUXOS-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)OC2CCOC2

Introduction

Chemical Structure and Physicochemical Properties

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The oxolane group at the 5-position introduces steric and electronic modifications that influence its reactivity and solubility. Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}
Molecular Weight186.23 g/mol
CAS Number2175978-47-7
IUPAC Name2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole
SMILESCC1=NN=C(S1)OC2CCOC2
SolubilityNot publicly available

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Its InChIKey (OUSIPXNMHNUXOS-UHFFFAOYSA-N) and PubChem CID (126954309) provide standardized identifiers for database referencing.

Synthesis and Optimization

The synthesis of 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole typically involves cyclodehydration reactions. A common approach utilizes thiosemicarbazides and carboxylic acids under acidic conditions to form the thiadiazole core. For example:

  • Cyclization: Reacting 3-hydroxyoxolane with 2-methyl-1,3,4-thiadiazole-5-thiol in the presence of a dehydrating agent (e.g., P2O5\text{P}_2\text{O}_5) yields the target compound.

  • Purification: Column chromatography or recrystallization isolates the product with >95% purity.

Alternative routes may employ microwave-assisted synthesis to reduce reaction times, though yield optimization remains an area of active research .

Biological Activity and Mechanisms

Antimicrobial and Anticonvulsant Activity

While direct evidence for 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole is limited, structurally related thiadiazoles exhibit:

  • Antibacterial Effects: Against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis .

  • Anticonvulsant Activity: Modulation of GABAergic neurotransmission in rodent models .

Pharmacokinetics and Metabolism

Metabolic pathways of thiadiazole derivatives often involve hepatic enzymes. For example:

  • S-Methylation: Thiopurine S-methyltransferase (TPMT) catalyzes S-methylation of thiol-containing analogs, as observed in cefazolin-derived 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) .

  • CYP450 Oxidation: Phase I metabolism generates hydroxylated metabolites, which are subsequently glucuronidated .

Genetic polymorphisms in TPMT may influence individual responses to thiadiazole-based therapies, necessitating personalized dosing .

Characterization Techniques

Advanced analytical methods validate the compound’s structure and purity:

TechniqueApplication
NMR SpectroscopyConfirms ring substituents and connectivity
IR SpectroscopyIdentifies functional groups (e.g., C-S, C-N bonds)
Mass SpectrometryDetermines molecular weight and fragmentation patterns
X-Ray DiffractionResolves crystalline structure (if applicable)

Data from these techniques are critical for regulatory compliance and quality control in pharmaceutical development .

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a lead compound for MMP-targeted therapies.

  • Antimicrobials: Development of broad-spectrum agents resistant to bacterial efflux pumps .

Challenges and Opportunities

  • Solubility Optimization: Structural modifications to improve aqueous solubility.

  • Toxicity Profiling: Long-term safety studies in preclinical models.

  • Targeted Delivery: Nanoparticle encapsulation to enhance tumor specificity .

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